3X FLAG Peptide -

3X FLAG Peptide

Catalog Number: EVT-243421
CAS Number:
Molecular Formula: C₁₂₀H₁₆₉N₃₁O₄₉S
Molecular Weight: 2861.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3X FLAG Peptide is a synthetic peptide with a 3-time repeated DYKXXD motif.
Overview

The 3X FLAG Peptide is a synthetic peptide tag composed of three tandem repeats of the DYKDDDDK sequence, which is widely utilized in molecular biology for the detection and purification of proteins. This peptide is hydrophilic and consists of 22 amino acids, allowing it to interact effectively with specific antibodies, facilitating the study of proteins in various research applications. The 3X FLAG Peptide is particularly noted for its high sensitivity, capable of detecting as little as 10 femtomoles of expressed fusion protein .

Source and Classification

The 3X FLAG Peptide is derived from the FLAG peptide system, which was initially developed for protein purification and detection. It belongs to the class of affinity tags used in recombinant protein technology. The peptide's sequence allows it to bind specifically to anti-FLAG antibodies, making it a valuable tool for researchers aiming to isolate or visualize proteins of interest .

Synthesis Analysis

Methods

The synthesis of the 3X FLAG Peptide can be achieved through solid-phase peptide synthesis, a widely used method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This technique enables precise control over the peptide sequence and length.

Technical Details

The synthesis typically involves:

  • Coupling Reactions: Activated amino acids are sequentially added to the growing chain via amide bond formation.
  • Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin using appropriate cleavage agents, often trifluoroacetic acid.
  • Purification: The crude peptide is purified using high-performance liquid chromatography to ensure high purity levels necessary for biological applications .
Molecular Structure Analysis

Structure

The molecular structure of the 3X FLAG Peptide can be represented as follows:

  • Sequence: DYKDDDDK-DYKDDDDK-DYKDDDDK
  • Molecular Formula: C₁₁₉H₂₄₃N₃₃O₄S

The structure features three identical segments that contribute to its hydrophilicity and ability to form stable interactions with antibodies.

Data

  • Molecular Weight: Approximately 2,490 Da
  • Solubility: Highly soluble in sterile water (>10 mM) .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving the 3X FLAG Peptide is its binding to anti-FLAG antibodies. This interaction can be influenced by various factors such as pH and ionic strength.

Technical Details

  • Binding Affinity: The binding of the peptide to its antibody is characterized by a high affinity, which can be assessed through techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay.
  • Cleavage Reaction: The peptide can be removed from tagged proteins using enterokinase, which specifically cleaves at the C-terminal end of the DYKDDDDK sequence .
Mechanism of Action

Process

The mechanism by which the 3X FLAG Peptide operates involves:

  1. Binding: The peptide binds specifically to anti-FLAG antibodies immobilized on a solid support.
  2. Isolation: Following binding, unbound proteins are washed away, allowing for the isolation of FLAG-tagged proteins.
  3. Detection: The bound proteins can then be detected via various methods such as Western blotting or mass spectrometry.

Data

This process enables researchers to purify proteins efficiently while maintaining their functional integrity, making it essential for studies involving protein interactions and functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The 3X FLAG Peptide is typically a white powder.
  • Stability: It exhibits good stability under appropriate storage conditions (e.g., -80°C) .

Chemical Properties

  • pH Stability: The peptide remains stable across a broad pH range.
  • Reactivity: It shows minimal reactivity with common proteases and phosphatases, making it suitable for various biochemical assays .
Applications

The 3X FLAG Peptide has numerous scientific applications:

  • Protein Purification: It is extensively used for isolating recombinant proteins expressed in various systems.
  • Immunoprecipitation: Researchers utilize it in immunoprecipitation protocols to study protein-protein interactions.
  • Cellular Localization Studies: The peptide aids in visualizing protein localization within cells using fluorescence microscopy techniques.
  • Structural Biology: It facilitates crystallization studies by allowing researchers to purify proteins without altering their native structure significantly .
Molecular Design and Functional Rationale of 3X FLAG Peptide

Structural Motif Repetition: Role of Tripartite Asp-Tyr-Lys-Xaa-Xaa-Asp Sequences in Tag Optimization

The 3X FLAG peptide features a sophisticated tripartite motif architecture (DYKXXD) repeated three times in its primary sequence: DYKDHDG, DYKDHDI, and DYKDDDDK. This design represents a significant optimization over the single FLAG (DYKDDDDK) epitope. The core recognition sequence Asp-Tyr-Lys (DYK) is conserved across all three motifs, serving as the primary antibody interaction site for anti-FLAG antibodies (e.g., M1, M2, M5). The variable XX positions in each motif (HD in positions 1-2, HD in positions 3-4, DD in positions 5-6) introduce controlled diversity that enhances structural flexibility while maintaining epitope integrity. This deliberate variation minimizes structural homogeneity that could lead to antibody binding site occlusion [1] [3].

Biochemical analyses reveal that each motif contributes differentially to antibody binding kinetics. The C-terminal motif (DYKDDDDK) contains the canonical enterokinase cleavage site (DDDDK), while the N-terminal motifs incorporate histidine (H) and isoleucine (I) residues that facilitate hydrophobic and ionic interactions with antibody paratopes. This multi-motif arrangement creates a cooperative binding effect, where the combined binding energy of three moderate-affinity interactions surpasses that of a single high-affinity epitope-antibody pair. The resulting dissociation constant (KD) for 3X FLAG-antibody complexes reaches ≤1 nM, compared to ~100 nM for the 1X FLAG system [6] [9].

Table 1: Structural Motifs in 3X FLAG Peptide

Motif PositionAmino Acid SequenceKey Functional ResiduesBiological Role
N-terminalDYKDHDGHis (H), Asp (D)Antibody docking, charge modulation
MiddleDYKDHDIHis (H), Ile (I)Hydrophobic stabilization, epitope presentation
C-terminalDYKDDDDKAsp-Asp-Asp-Asp (DDDD)Enterokinase cleavage, high-affinity antibody binding

Linker Architecture: Impact of Charged Amino Acid Composition on Target Binding Avidity

The 3X FLAG peptide’s inter-motif linkers consist of charged amino acids (aspartate/glycine in DYKDHDG-DYKDHDI; aspartate/isoleucine in DYKDHDI-DYKDDDDK) that create an optimized electrostatic landscape. With 11 negatively charged residues (aspartic acid) and 4 positively charged residues (lysine), the peptide maintains a theoretical isoelectric point (pI) of 4.16. This strong negative charge density serves dual purposes: (1) It prevents aggregation through electrostatic repulsion between adjacent FLAG motifs, maintaining an open conformation for antibody access; (2) It complements the charge distribution in the antibody paratope, particularly for calcium-dependent antibodies like M1 that require acidic residues for coordination [2] [9].

Glycine residues act as molecular hinges between motifs, conferring conformational flexibility without introducing steric bulk. This allows the peptide to adopt a quasi-linear topology when bound to antibodies, maximizing epitope exposure. Experimental comparisons demonstrate that replacing glycine with rigid residues (e.g., proline) reduces binding avidity by >40%. Similarly, the histidine residues in the XX positions contribute to pH-dependent behavior; their protonation below pH 6.0 introduces positive charges that weaken antibody binding—a feature exploited in pH-elution purification strategies [2] [6].

Table 2: Charged Residue Distribution in FLAG Variants

Parameter1X FLAG3X FLAGFunctional Consequence
Total amino acids823Increased epitope density
Negatively charged residues (Asp + Glu)511Enhanced solubility & antibody affinity
Positively charged residues (Arg + Lys)24Counter-ion interactions
Theoretical pI3.974.16Optimal for immunoaffinity chromatography
Charged residues (%)87.5%65.2%Balanced charge density

Evolutionary Development from 1X to 3X FLAG: Enhanced Epitope Density and Antibody Affinity

The evolution from monovalent (1X) to multivalent (3X) FLAG tags represents a strategic response to limitations in detection sensitivity and purification efficiency. Early FLAG technology (1988) utilized the octapeptide DYKDDDDK, which provided adequate detection in Western blots but proved insufficient for immunoprecipitation and affinity purification due to moderate antibody affinity (KD ≈ 100 nM) and sensitivity to elution conditions [6] [9]. The 3X FLAG system, introduced in the late 1990s, addressed these limitations through epitope multiplication, creating a peptide with threefold higher antibody valency.

Biophysical studies confirm that 3X FLAG increases functional avidity through two mechanisms: (1) Statistical rebinding: When one epitope dissociates from an antibody paratope, adjacent epitopes rapidly rebind; (2) Reduced off-rates: Multivalent interactions exponentially decrease dissociation kinetics. This avidity effect enables applications impossible with 1X FLAG, including:

  • Tandem affinity purification (TAP): 3X FLAG withstands rigorous wash conditions without premature elution
  • Low-abundance protein detection: Enhanced signal-to-noise ratio in immunoprecipitation-MS
  • Gentle competitive elution: 3X FLAG peptide displaces bound proteins at 100 µg/mL vs. mg/mL for 1X

Critically, 1X FLAG peptides cannot elute 3X FLAG-tagged proteins from affinity columns due to avidity disparity—a testament to the engineered superiority of the tripartite system. The molecular weight increase from 1.0 kDa (1X) to 2.7–2.9 kDa (3X) is a strategic trade-off for gaining ~100-fold binding enhancement [1] [6] [10].

Table 3: Performance Comparison of 1X vs. 3X FLAG Systems

Performance Metric1X FLAG3X FLAGImprovement Factor
Antibody dissociation constant (KD)100 nM≤1 nM≥100x
Minimum detection limit (Western blot)10 ng0.5 ng20x
Competitive elution efficiency≤30%≥95%3.2x
Protein yield from affinity resin0.6–1.0 mg/mL1.5–2.0 mg/mL2x
Recommended applicationsDetectionPurification, co-IP, low-abundance targetsN/A

Properties

Product Name

3X FLAG Peptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

Molecular Formula

C₁₂₀H₁₆₉N₃₁O₄₉S

Molecular Weight

2861.87

InChI

InChI=1S/C120H169N31O49S/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200)/t56-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,98+/m1/s1

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N

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